4-{2-[[(4-chlorobenzyl)amino](oxo)acetyl]carbonohydrazonoyl}benzoic acid
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Overview
Description
4-{2-[[(4-chlorobenzyl)amino](oxo)acetyl]carbonohydrazonoyl}benzoic acid is a useful research compound. Its molecular formula is C17H14ClN3O4 and its molecular weight is 359.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.0672836 g/mol and the complexity rating of the compound is 510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodecomposition of Chlorobenzoic Acids
Crosby and Leitis (1969) investigated the ultraviolet irradiation of chlorobenzoic acids, noting that irradiation led to the replacement of chlorine with hydroxyl and hydrogen, producing hydroxybenzoic acids and benzoic acid itself. This research is relevant for understanding the photodecomposition behavior of chlorinated benzoic acids under environmental conditions (Crosby & Leitis, 1969).
Co-crystallisation of Benzoic Acid Derivatives
Skovsgaard and Bond (2009) explored the co-crystallization of benzoic acid derivatives, highlighting how these processes can yield various stoichiometric variants, polymorphs, and even influence the formation of twinning in crystals. Such research underlines the importance of benzoic acid derivatives in materials science, particularly in the development of novel crystalline structures (Skovsgaard & Bond, 2009).
Benzoic Acid in Foods
Del Olmo, Calzada, and Nuñez (2017) reviewed the occurrence and uses of benzoic acid and its derivatives in foods, emphasizing their roles as preservatives and flavoring agents. This comprehensive review also touches on the environmental distribution and human exposure to these compounds, offering a perspective on their widespread use and potential health implications (del Olmo, Calzada, & Nuñez, 2017).
Solid-State Versatility of Molecular Salts/Cocrystals
Oruganti et al. (2017) conducted a study on the molecular salts of 2-Chloro-4-nitrobenzoic acid, demonstrating the structural versatility and significance of halogen bonds in stabilizing crystal structures. Such insights are crucial for the design and development of new materials with tailored properties (Oruganti et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
4-[(E)-[[2-[(4-chlorophenyl)methylamino]-2-oxoacetyl]hydrazinylidene]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4/c18-14-7-3-11(4-8-14)9-19-15(22)16(23)21-20-10-12-1-5-13(6-2-12)17(24)25/h1-8,10H,9H2,(H,19,22)(H,21,23)(H,24,25)/b20-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOSVFCBRNEBQM-KEBDBYFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C(=O)NN=CC2=CC=C(C=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CNC(=O)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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